t-Arginine monohydrochloride
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Overview
Description
H-Arg(Me)-OH HCl, also known as N-methyl-L-arginine hydrochloride, is a derivative of the amino acid arginine. This compound is often used in biochemical research due to its ability to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-arginine hydrochloride typically involves the methylation of L-arginine. One common method is the reaction of L-arginine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is then purified through crystallization.
Industrial Production Methods
In an industrial setting, the production of N-methyl-L-arginine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and continuously removing the product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-arginine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl-L-citrulline.
Reduction: Reduction reactions can convert it back to L-arginine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: N-methyl-L-citrulline
Reduction: L-arginine
Substitution: Various N-substituted arginine derivatives
Scientific Research Applications
N-methyl-L-arginine hydrochloride is widely used in scientific research due to its ability to inhibit nitric oxide synthase. This property makes it valuable in studies related to:
Cardiovascular Research: Investigating the role of nitric oxide in blood pressure regulation and vascular function.
Neuroscience: Studying the effects of nitric oxide on neurotransmission and neural signaling.
Immunology: Exploring the role of nitric oxide in immune responses and inflammation.
Pharmacology: Developing new drugs that target nitric oxide pathways for various therapeutic applications.
Mechanism of Action
N-methyl-L-arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase. This enzyme catalyzes the conversion of L-arginine to nitric oxide and citrulline. By inhibiting this enzyme, N-methyl-L-arginine hydrochloride reduces the production of nitric oxide, which in turn affects various physiological processes such as vasodilation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
L-arginine: The parent compound of N-methyl-L-arginine hydrochloride, involved in nitric oxide production.
N-nitro-L-arginine methyl ester: Another nitric oxide synthase inhibitor with similar applications in research.
N-methyl-L-citrulline: A product of the oxidation of N-methyl-L-arginine hydrochloride.
Uniqueness
N-methyl-L-arginine hydrochloride is unique due to its specific inhibition of nitric oxide synthase, making it a valuable tool in research focused on nitric oxide-related pathways. Its ability to selectively inhibit this enzyme allows researchers to study the effects of reduced nitric oxide production in various physiological and pathological conditions.
Properties
IUPAC Name |
2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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